Epelsiban

Vue d'ensemble

Description

L’Épelsiban est un antagoniste sélectif et puissant du récepteur de l’ocytocine. Il s’agit d’un médicament biodisponible par voie orale initialement développé par GlaxoSmithKline pour le traitement de l’éjaculation précoce chez les hommes. L’Épelsiban a également été étudié pour son potentiel à améliorer l’implantation d’embryons ou de blastocystes chez les femmes subissant une fécondation in vitro et pour le traitement de l’adénomyose .

Méthodes De Préparation

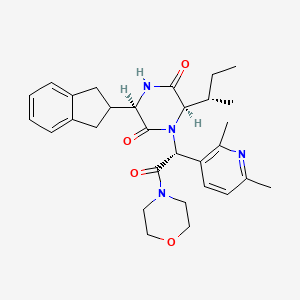

La synthèse de l’Épelsiban implique l’identification de 2,5-dicétopipérazines comme antagonistes nouveaux et sélectifs au récepteur de l’ocytocine humaine. Le composé principal a montré une puissance en tant que mélange d’isomères dans la chaîne latérale amide. Des études de relations structure-activité ont conduit au développement de 2,5-dicétopipérazines semi-rigides et chirales pures avec une activité optimale dans la série (3R, 6R, 7R). La synthèse implique l’utilisation de petits cycles aromatiques exocycliques combinés à de petits amides pour obtenir une bonne biodisponibilité orale et une puissance antagoniste de l’ocytocine .

Analyse Des Réactions Chimiques

L’Épelsiban subit diverses réactions chimiques, notamment :

Oxydation : L’Épelsiban peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution peuvent se produire à diverses positions sur la molécule, permettant l’introduction de différents substituants. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs.

Applications de la recherche scientifique

L’Épelsiban a été étudié pour diverses applications de recherche scientifique, notamment :

Chimie : L’Épelsiban sert de composé modèle pour l’étude de la relation structure-activité des antagonistes du récepteur de l’ocytocine.

Biologie : Il est utilisé pour étudier le rôle des récepteurs de l’ocytocine dans divers processus biologiques.

Médecine : L’Épelsiban a été étudié pour ses applications thérapeutiques potentielles dans le traitement de l’éjaculation précoce, l’amélioration de l’implantation embryonnaire et le traitement de l’adénomyose.

Applications De Recherche Scientifique

Scientific Research Applications

Epelsiban's applications can be categorized into several key areas:

-

Reproductive Medicine

- Premature Ejaculation : Clinical trials have assessed the efficacy of this compound in treating premature ejaculation. A phase 2 study indicated that while this compound was well tolerated, it did not produce statistically significant improvements in intravaginal ejaculatory latency time compared to placebo . The study involved 77 men and highlighted the need for further investigation into dosing regimens and patient selection.

- Embryo Implantation : this compound has been studied for its ability to enhance embryo or blastocyst implantation during in vitro fertilization (IVF). The mechanism involves antagonizing oxytocin's effect on uterine contractility, potentially improving implantation rates .

- Adenomyosis Treatment : Research indicates that this compound may alleviate symptoms associated with adenomyosis by modulating uterine contractions through oxytocin receptor antagonism. Studies have shown competitive antagonism to oxytocin in both in vitro and in vivo models .

-

Pharmacological Studies

- Mechanistic Insights : this compound serves as a model compound for studying the structure-activity relationship of oxytocin receptor antagonists. Its unique properties allow researchers to explore the biological roles of oxytocin receptors across various physiological processes .

- Safety and Tolerability : Multiple studies have evaluated the safety profile of this compound at varying doses (200 mg to 900 mg daily) in healthy volunteers. Results indicate a favorable safety profile with common adverse effects such as headache but no significant safety concerns identified .

Case Studies

- Clinical Trial on Premature Ejaculation :

- Studies on Embryo Implantation :

- Adenomyosis Research :

Mécanisme D'action

L’Épelsiban exerce ses effets en se liant sélectivement au récepteur de l’ocytocine et en l’antagonisant. Cela empêche l’ocytocine de se lier à son récepteur, inhibant ainsi les voies de signalisation en aval associées à l’activation du récepteur de l’ocytocine. Les cibles moléculaires et les voies impliquées comprennent l’inhibition de la signalisation induite par l’ocytocine, qui affecte divers processus physiologiques tels que l’éjaculation et les contractions utérines .

Comparaison Avec Des Composés Similaires

L’Épelsiban est unique en raison de sa haute sélectivité et de sa puissance en tant qu’antagoniste du récepteur de l’ocytocine. Les composés similaires comprennent d’autres antagonistes du récepteur de l’ocytocine tels que :

Atosiban : Utilisé pour inhiber le travail prématuré en bloquant les récepteurs de l’ocytocine.

Activité Biologique

Epelsiban, a selective oxytocin receptor antagonist (ORA), has garnered attention for its potential therapeutic applications, particularly in the fields of reproductive health and sexual medicine. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, safety profile, and implications for various medical conditions.

Pharmacodynamics

This compound exhibits high affinity for the oxytocin receptor (OTR), with a nanomolar affinity and over 27,000-fold selectivity for OTR compared to vasopressin receptors. This selectivity is crucial as it minimizes off-target effects that could arise from non-specific receptor interactions . The mechanism of action involves competitive antagonism of oxytocin, which is known to stimulate uterine contractions and prostaglandin production in myometrial cells. In vitro studies have demonstrated that this compound can effectively inhibit oxytocin-induced signaling pathways, including inositol trisphosphate (IP3) production and extracellular regulated kinase (ERK)1/2 activity .

Premature Ejaculation

A phase 2 clinical trial assessed the efficacy of this compound in treating premature ejaculation (PE). In this randomized, placebo-controlled study involving 77 men aged 18-55, subjects received either placebo or this compound at doses of 50 mg or 150 mg prior to sexual activity. The primary outcome measure was the intravaginal ejaculatory latency time (IELT). Results indicated that while there was an increase in IELT in both active treatment groups compared to placebo (mean IELT: 0.72 minutes for 50 mg and 0.69 minutes for 150 mg vs. 0.62 minutes for placebo), these changes were not statistically significant. The most common adverse event reported was headache, with similar rates across all groups .

Reproductive Health

This compound's role extends to reproductive health, particularly in enhancing implantation rates during in vitro fertilization (IVF). Preclinical studies have shown that this compound may improve outcomes in women undergoing IVF by modulating uterine contractility and creating a more favorable environment for embryo implantation .

Safety Profile

This compound has been evaluated for safety across multiple studies. In a repeat-dose study involving healthy female volunteers, doses ranging from 600 to 900 mg were administered without significant adverse effects reported beyond mild headaches . Toxicology studies have indicated an adequate safety and tolerability profile over extended periods (up to 13 weeks), supporting its potential use in clinical settings .

Comparative Pharmacology

When compared to other oxytocin antagonists like atosiban and retosiban, this compound shows distinct pharmacological properties. For instance, atosiban has been documented to stimulate prostaglandin production at micromolar concentrations, whereas this compound does not exhibit such agonistic behavior, which may lead to different therapeutic outcomes in conditions like preterm labor .

Data Summary Table

| Study Type | Population | Dose Range | Primary Outcome | Findings |

|---|---|---|---|---|

| Phase 2 RCT | Men with PE | 50 mg / 150 mg | IELT | No significant change vs. placebo |

| Repeat-Dose Study | Healthy females | 600-900 mg | Safety/Tolerability | Well tolerated; mild headache |

| Preclinical Studies | Animal models | Various | Uterine contractility | Inhibition of oxytocin-induced effects |

| Comparative Pharmacology Study | Human myometrial cells | N/A | Signaling pathways | Distinct action compared to atosiban |

Propriétés

IUPAC Name |

(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O4/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35)/t18-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHCWRQFNKUYCG-QUZACWSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701029864 | |

| Record name | (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-((1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin- 4-yl)-2-oxoethyl)-6-((1S)-1-methylpropyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872599-83-2 | |

| Record name | (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethyl-3-pyridinyl)-2-(4-morpholinyl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]-2,5-piperazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872599-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epelsiban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872599832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epelsiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-((1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin- 4-yl)-2-oxoethyl)-6-((1S)-1-methylpropyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPELSIBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2EZ19HX73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.